molecular formula C10H9NO3 B11906410 6-Methoxy-7-methylindoline-2,3-dione

6-Methoxy-7-methylindoline-2,3-dione

Cat. No.: B11906410
M. Wt: 191.18 g/mol
InChI Key: MLAKMNXYCQXOPO-UHFFFAOYSA-N
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Description

Significance of the Indoline-2,3-dione (Isatin) Scaffold in Medicinal Chemistry and Chemical Biology

The isatin (B1672199) scaffold is a bicyclic molecule composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring containing two carbonyl groups at positions 2 and 3. This unique structural arrangement imparts a wide range of chemical reactivity and biological functions. nih.gov Isatin and its derivatives have been found to exhibit a remarkable array of pharmacological activities, making them attractive candidates for drug development.

The significance of the isatin scaffold is underscored by its presence in various natural products and its role as a key pharmacophore in numerous synthetic compounds with therapeutic potential. benthamdirect.comresearchgate.net The diverse biological activities associated with the isatin core are extensive and include:

Anticancer Activity: Isatin derivatives have shown potent activity against various cancer cell lines. benthamdirect.comnih.gov They can induce apoptosis (programmed cell death) and inhibit the proliferation of tumor cells. nih.gov

Antimicrobial and Antiviral Effects: The isatin scaffold is a component of compounds with activity against bacteria, fungi, and viruses. nih.gov For instance, the derivative methisazone (B1676394) has been recognized for its effectiveness against certain viruses. nih.gov

Central Nervous System (CNS) Activity: Isatin derivatives have been investigated for their anticonvulsant, anxiogenic, and sedative properties. nih.govresearchgate.net

Enzyme Inhibition: A notable biological target for isatin derivatives is monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. nih.gov

The synthetic versatility of the isatin molecule allows for modifications at multiple positions, including the nitrogen atom (N-1) and the aromatic ring (positions 4, 5, 6, and 7), enabling the generation of large libraries of derivatives with diverse and enhanced biological activities. nih.govfrontiersin.org

Overview of Indoline-2,3-dione Derivatives in Contemporary Research

Contemporary research continues to explore the vast potential of indoline-2,3-dione derivatives. Scientists are actively designing and synthesizing novel analogues with improved potency and selectivity for various biological targets. benthamdirect.comresearchgate.net The development of hybrid molecules, where the isatin scaffold is combined with other pharmacophores, is a common strategy to enhance therapeutic efficacy. nih.gov

Structure-activity relationship (SAR) studies are crucial in guiding the design of new isatin derivatives. These studies have revealed that the nature and position of substituents on the isatin ring significantly influence the compound's biological activity. nih.govfrontiersin.org For example, the introduction of halogen atoms or other functional groups at specific positions on the benzene ring can dramatically alter the anticancer or enzyme-inhibitory properties of the molecule. nih.govfrontiersin.org

Reported Biological Activities of Isatin Derivatives
Biological ActivityDescriptionKey Findings from Research
AnticancerInhibition of cancer cell growth and proliferation.Derivatives show activity against various cell lines, often by inducing apoptosis. nih.gov
AntimicrobialActivity against bacteria and fungi.N-alkylation and halogenation can enhance antibacterial activity. nih.gov
AntiviralInhibition of viral replication.Methisazone is a notable example with activity against poxviruses. nih.gov
AnticonvulsantSuppression of seizures.Semicarbazone derivatives of isatin have shown anticonvulsant properties. nih.gov
MAO InhibitionInhibition of monoamine oxidase enzymes.Substitutions on the aromatic ring can increase inhibitory activity and selectivity. nih.gov

Contextualization of 6-Methoxy-7-methylindoline-2,3-dione as a Substituted Indoline-2,3-dione Analogue

This compound is an analogue of isatin characterized by the presence of a methoxy (B1213986) group (-OCH3) at the 6-position and a methyl group (-CH3) at the 7-position of the aromatic ring. While specific research on this particular compound is limited, its chemical properties and potential biological significance can be inferred from studies on other substituted isatins.

The introduction of substituents onto the benzene ring of the isatin scaffold is a well-established strategy to modulate its electronic properties and biological activity. nih.govfrontiersin.org

Methoxy Group (-OCH3): The methoxy group is an electron-donating group. Its presence can influence the electron density of the aromatic ring and potentially affect the molecule's interaction with biological targets. Studies on other methoxy-substituted isatins have indicated that this group can contribute to various biological activities, including anticancer effects. researchgate.net

Methyl Group (-CH3): The methyl group is a weakly electron-donating and hydrophobic group. Its substitution on the aromatic ring can impact the molecule's lipophilicity, which in turn can affect its ability to cross cell membranes and interact with hydrophobic pockets in enzymes or receptors. Research on methyl-substituted isatins has shown that this group can influence the compound's biological profile. nih.gov For instance, 7-methylisatin (B72143) is a known derivative. cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

6-methoxy-7-methyl-1H-indole-2,3-dione

InChI

InChI=1S/C10H9NO3/c1-5-7(14-2)4-3-6-8(5)11-10(13)9(6)12/h3-4H,1-2H3,(H,11,12,13)

InChI Key

MLAKMNXYCQXOPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C2=O)OC

Origin of Product

United States

Advanced Spectroscopic and Computational Analyses of Indoline 2,3 Diones

Spectroscopic Characterization for Structural Elucidation

While specific spectral data for 6-Methoxy-7-methylindoline-2,3-dione is not extensively available in the public domain, the characteristic spectroscopic features of the indoline-2,3-dione class of compounds are well-documented. For instance, the IR spectra of related isoindoline-1,3-diones typically exhibit strong absorption bands corresponding to the carbonyl groups of the imide ring in the range of 1699 to 1779 cm⁻¹. nih.gov Similarly, the ¹H NMR spectra show characteristic signals for the aromatic protons of the indoline (B122111) system. nih.gov

Vendors of this compound and its analogs often provide access to analytical data such as NMR, HPLC, and LC-MS to confirm the identity and purity of the compound. bldpharm.comambeed.combldpharm.com

Table 1: General Spectroscopic Data for Indoline-2,3-dione Derivatives

Spectroscopic TechniqueCharacteristic FeaturesReference
IR Spectroscopy Carbonyl (C=O) stretching of the imide group nih.gov
¹H NMR Spectroscopy Signals corresponding to aromatic protons nih.gov
¹³C NMR Spectroscopy Resonances for carbonyl and aromatic carbons nih.gov
Mass Spectrometry Molecular ion peak corresponding to the compound's molecular weight nih.gov

This table is interactive. Click on the headers to sort.

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the molecular structure, stability, and electronic properties of this compound that are often unattainable through experimental methods alone.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations can predict optimized geometries, vibrational frequencies, and relative energies of different conformations. These theoretical calculations complement experimental data, such as X-ray crystallography, by providing a deeper understanding of the molecule's inherent stability and preferred spatial arrangement. For instance, DFT studies have been employed to analyze the vibrational and electronic properties of similar heterocyclic compounds. nih.gov

Quantum chemical methods are also instrumental in predicting the electronic properties of this compound, such as its dipole moment, polarizability, and frontier molecular orbitals (HOMO and LUMO). The energies of the HOMO and LUMO are crucial for understanding the molecule's reactivity and its potential to participate in charge-transfer interactions. Furthermore, time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic excited states, which is essential for interpreting UV-Vis absorption spectra and understanding the photophysical properties of the molecule.

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable computational techniques for predicting the binding affinity and interaction patterns of a small molecule, or ligand, with a biological macromolecule, typically a protein. These studies are crucial in drug discovery for identifying potential drug targets and optimizing lead compounds.

Molecular docking simulations have been extensively used to explore the interaction of indoline-2,3-dione derivatives with a variety of enzymes implicated in different diseases. The isatin (B1672199) moiety is recognized as important for strong interactions with enzyme active sites. nih.govnih.gov

Mtb DNA Gyrase: The DNA gyrase of Mycobacterium tuberculosis (Mtb) is a validated target for the development of new anti-tuberculosis agents. nih.govnih.govmedipol.edu.trmdpi.com Docking studies of Schiff bases of indoline-2,3-dione into the ATP-binding pocket of Mtb DNA gyrase have revealed binding energies ranging from -8.09 to -3.21 kcal/mol, suggesting that these compounds could be potential inhibitors. nih.gov The orientation and interactions within the active site highlight the importance of the indoline-2,3-dione scaffold for binding. nih.govnih.gov

α-amylase and α-glucosidase: These enzymes are key targets in the management of type 2 diabetes. nih.gov Molecular docking studies on various heterocyclic compounds have been performed to understand their inhibitory potential against α-glucosidase. nih.govnih.gov For instance, the docking of thiazolidine-2,4-dione derivatives into the active site of Saccharomyces cerevisiae α-glucosidase has helped to explain their inhibitory activities. nih.gov

Other Targets: The versatility of the indoline-2,3-dione scaffold is further demonstrated by its predicted interactions with a range of other important enzymes, including Cyclin-Dependent Kinase 2 (CDK-2), NAD(P)H:quinone oxidoreductase 1 (NQO1), soluble epoxide hydrolase (sEH), Glycogen Synthase Kinase-3β (GSK-3β), and reverse transcriptase. These interactions suggest a broad spectrum of potential therapeutic applications for derivatives of this class.

Table 2: Predicted Protein Interactions of Indoline-2,3-dione Derivatives

Target ProteinBiological RelevanceReference
Mtb DNA Gyrase Anti-tuberculosis nih.govnih.govmedipol.edu.trmdpi.com
α-amylase Anti-diabetic
α-glucosidase Anti-diabetic nih.govnih.gov
CDK-2 Anti-cancer
NQO1 Chemoprevention
sEH Anti-inflammatory, Anti-hypertensive
GSK-3β Neurodegenerative diseases, Bipolar disorder
Reverse Transcriptase Anti-viral (HIV)

This table is interactive. Click on the headers to sort.

Computational methods, particularly DFT, are employed to analyze the conformational landscape of this compound. nih.gov By calculating the relative energies of different possible isomers and conformers, researchers can identify the most stable structures. This information is critical for understanding how the molecule will present itself to a biological target and for interpreting experimental data where multiple conformations might be present.

Molecular Dynamics Simulations for Binding Mode Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide critical insights into the stability of a ligand-protein complex, revealing the dynamic nature of their interactions that static molecular docking alone cannot capture. This analysis is crucial for validating docking results and understanding the nuanced behavior of a potential drug candidate within its biological target.

For instance, in a study on indoline-2,3-dione derivatives as potential fatty acid amide hydrolase (FAAH) inhibitors, MD simulations were performed to confirm the stability of the lead compound bound to the FAAH enzyme. nih.gov The simulations, often run for nanoseconds, track parameters like the root-mean-square deviation (RMSD) of the protein and ligand. A stable RMSD over the simulation time suggests that the ligand remains securely in the binding pocket. This approach was used to ascertain the stability of the lead inhibitor, (Z)-3-((1H-benzo[d]imidazol-2-yl)imino)-1-allylindolin-2-one, within the FAAH active site. nih.gov

Similarly, research on indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives as inhibitors of α-glucosidase and α-amylase employed molecular modeling to predict binding affinities. nih.govacs.org Such studies often reveal key amino acid residues that form hydrogen bonds or hydrophobic interactions with the indoline-2,3-dione scaffold, which are essential for stable binding. For this compound, MD simulations could predict how the methoxy (B1213986) and methyl groups contribute to or hinder the stability of its interaction with a target protein, providing a rationale for its efficacy.

The stability and binding energy of a ligand-protein complex are key indicators of inhibitory potential. The data below, from a study on indole (B1671886) derivatives as Indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors, illustrates the type of insights gained from MD simulations. espublisher.com

CompoundTarget ProteinBinding Free Energy (ΔGbind, kcal/mol)Simulation Time (ns)Key Interacting Residues
Reference Ligand (XNL)IDO1-28.97 ± 0.25100Not Specified
Compound 78IDO1-32.88 ± 0.33100Not Specified
Compound 79IDO1-35.31 ± 0.35100Not Specified

In silico Screening and Drug Discovery Pipelines

In silico screening, or virtual screening, is a cornerstone of modern drug discovery, allowing researchers to computationally evaluate vast libraries of chemical compounds for their potential to bind to a biological target. ajol.info This process significantly reduces the time and cost associated with laboratory-based high-throughput screening. A typical pipeline involves several stages, starting with the identification of a target protein and the creation of a compound library, which can include millions of structures.

The process often begins with molecular docking to predict the binding affinity and pose of each compound in the target's active site. For example, in a search for novel DNA gyrase inhibitors, fourteen isatin-based compounds were designed and docked against the enzyme. ajol.info The docking scores, measured in kcal/mol, provide an initial ranking of the compounds.

Following docking, promising candidates are subjected to further computational filters, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. nih.gov These predictions assess the drug-like properties of the compounds, filtering out those with unfavorable pharmacokinetics or potential toxicity. For instance, a lead optimization study of indoline-2,3-dione derivatives included in silico ADMET profiling, which showed that the lead compound possessed good drug-like properties, meriting further investigation. nih.gov

The results from a virtual screening campaign can be summarized to prioritize compounds for synthesis and biological testing. The table below presents hypothetical data modeled on typical outcomes from an in silico screening of isatin derivatives against a protein kinase.

Compound IDDocking Score (kcal/mol)Predicted GI AbsorptionLipinski's Rule of Five ViolationsPredicted Toxicity Class
Isatin Derivative 1-8.5High0IV
Isatin Derivative 2-9.2High0V
Isatin Derivative 3-7.1Low1IV
Isatin Derivative 4-9.8High0V
This compound (Hypothetical)-9.5High0IV

This systematic, multi-step computational approach allows researchers to efficiently identify and prioritize promising drug candidates like this compound for further development in the fight against various diseases. nih.gov

In Vitro Biological Activity Spectrum of Indoline 2,3 Diones

Antimicrobial Activity Studies

The core structure of indoline-2,3-dione is a recurring motif in compounds investigated for their antimicrobial properties. Modifications to the isatin (B1672199) ring, including the addition of various substituents, have been shown to significantly influence their efficacy against a range of microbial pathogens.

Studies on various isatin derivatives have demonstrated their potential as antibacterial agents. For instance, Schiff bases of indoline-2,3-dione have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis DNA gyrase, a crucial enzyme for bacterial DNA replication. nih.gov This suggests that the isatin scaffold can serve as a template for the development of new antitubercular agents. While specific studies on 6-Methoxy-7-methylindoline-2,3-dione against Mycobacterium tuberculosis or fouling bacteria are not available, the general activity of related compounds indicates this as a potential area for future investigation.

The antifungal potential of isatin derivatives is another area of active research. A variety of substituted isatins have been synthesized and tested against several fungal strains. researchgate.nettandfonline.comperiodicodimineralogia.it These studies often reveal that the nature and position of the substituent on the isatin ring are critical for antifungal activity. While direct antifungal data for this compound is not currently published, the established antifungal properties of the broader isatin family suggest that it may also exhibit such activity.

The ability of certain chemical compounds to inhibit the growth of marine organisms on submerged surfaces, known as antifouling, is an important area of materials science. While there is no specific information available regarding the antifouling applications of this compound, the known antimicrobial properties of the isatin class of compounds could suggest potential utility in this area, warranting further investigation.

Antiviral Activity Investigations

The antiviral properties of indole (B1671886) derivatives have been a subject of significant interest. Research has shown that certain indole derivatives can exhibit activity against a range of viruses. nih.govnih.govresearchgate.net For example, some unsymmetrical methylene (B1212753) derivatives of indoles have shown activity against Respiratory Syncytial Virus (RSV), and moderate activity against HIV-1, Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie B virus (CVB-2). nih.govresearchgate.net However, there are no specific published studies on the antiviral activity of this compound against HIV-1 or HIV-2.

Enzyme Inhibition and Modulation

The isatin scaffold is a known privileged structure in medicinal chemistry, capable of interacting with a variety of enzymes.

Glycosidase and Amylase Inhibition (e.g., α-Glucosidase, α-Amylase)

Derivatives of indoline-2,3-dione have been identified as potent inhibitors of α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion and glucose absorption. nih.gov Inhibition of these enzymes is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.gov

A novel series of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives demonstrated significant inhibitory potential. nih.gov Among sixteen synthesized compounds, three showed particularly strong results, with IC₅₀ values ranging from 0.90 ± 0.10 μM to 12.70 ± 0.20 μM for α-glucosidase and 1.10 ± 0.10 μM to 14.90 ± 0.20 μM for α-amylase. acs.org Analogue 11 ((Z)-3,5-dichloro-N'-(5-chloro-2-oxoindolin-3-ylidene)-2-hydroxybenzenesulfonohydrazide) was the most potent, with IC₅₀ values of 0.90 ± 0.10 μM against α-glucosidase and 1.10 ± 0.10 μM against α-amylase. acs.org Structure-activity relationship (SAR) studies indicated that the isatin-based sulfonamide core is promising for this activity and that substituents with electron-donating characteristics and hydrogen-bonding capacity enhance the inhibitory effect. nih.govacs.org

In another study, isoxazolidine-isatin hybrids were evaluated, with analogue 5d , which features a chloro substituent on the oxoindolin-3-ylidene core, showing the best inhibitory profile with an IC₅₀ of 65.1 ± 3.11 μM for α-glucosidase and 30.39 ± 1.52 μM for α-amylase. nih.gov Furthermore, a series of indole derivatives incorporating a thiazolidine-2,4-dione moiety yielded highly potent α-glucosidase inhibitors. nih.gov Compound IT4 from this series displayed the strongest activity with an IC₅₀ value of 2.35 ± 0.11 μM, significantly more potent than the reference drug acarbose (B1664774) (IC₅₀ = 575.02 ± 10.11 μM). nih.gov

Compound/Derivative ClassTarget EnzymeIC₅₀ Value (μM)Reference
Analogue 11 (benzenesulfonohydrazide)α-Glucosidase0.90 ± 0.10 acs.org
Analogue 11 (benzenesulfonohydrazide)α-Amylase1.10 ± 0.10 acs.org
Analogue 1 (benzenesulfonohydrazide)α-Glucosidase1.10 ± 0.10 acs.org
Analogue 1 (benzenesulfonohydrazide)α-Amylase1.30 ± 0.10 acs.org
Analogue 6 (benzenesulfonohydrazide)α-Glucosidase1.20 ± 0.10 acs.org
Analogue 6 (benzenesulfonohydrazide)α-Amylase1.60 ± 0.10 acs.org
Isoxazolidine-isatin hybrid (5d)α-Glucosidase65.1 ± 3.11 nih.gov
Isoxazolidine-isatin hybrid (5d)α-Amylase30.39 ± 1.52 nih.gov
Indole-thiazolidine-2,4-dione (IT4)α-Glucosidase2.35 ± 0.11 nih.gov
Acarbose (Reference)α-Glucosidase575.02 ± 10.11 nih.gov
Acarbose (Reference)α-Amylase12.20 ± 0.30 nih.gov

Quinone Oxidoreductase (NQO1) Inhibition

The indoline-2,3-dione scaffold has been investigated for its ability to induce NAD(P)H:quinone oxidoreductase 1 (NQO1), a key phase II detoxification enzyme with chemopreventive potential. nih.gov A study of functionalized 3-benzylidene-indolin-2-ones found them to be effective inducers of NQO1 activity. nih.gov In murine Hepa1c1c7 cells, 85% of the tested compounds were able to more than double the basal NQO1 activity at a concentration of 10 μM. Structure-activity relationship studies revealed that the nitrogen-linked Michael acceptor moiety within the molecule was an essential feature for this inductive activity. While this feature was also linked to antiproliferative effects, the structural requirements for NQO1 induction and cytotoxicity were found to be different, allowing for the identification of compounds that selectively induce NQO1. nih.gov

Cholinesterase (e.g., Butyrylcholinesterase, Acetylcholinesterase) Inhibition

Derivatives of indoline-2,3-dione have shown significant inhibitory activity against cholinesterases, enzymes that are primary targets in the management of Alzheimer's disease. nih.gov A series of 1-(2-(4-(substituted)piperazin-1-yl)acetyl)indoline-2,3-dione derivatives, designed as analogues of the drug donepezil, were found to be potent acetylcholinesterase (AChE) inhibitors. nih.gov The compound 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione (IIId) was identified as the most potent in this series. nih.gov

Further research into multitarget inhibitors identified 2-arylidine derivatives of thiazolopyrimidine with an indole core as potent cholinesterase inhibitors. acs.org Compound 35 from this series, which contains an 8,8-dimethyl group, demonstrated very high inhibitory potential against electric eel AChE (eeAChE) with an IC₅₀ of 0.042 μM. acs.org Kinetic analysis showed that this compound acts as a mixed-type inhibitor. acs.org Additionally, isatins with hydrophobic groups have been shown to be potent and specific inhibitors of carboxylesterases (CE), with their inhibitory potency directly related to their hydrophobicity. nih.gov

Compound/Derivative ClassTarget EnzymeIC₅₀ Value (μM)Reference
Compound 35 (thiazolopyrimidine)eeAChE0.042 acs.org
Compound 34 (thiazolopyrimidine)eqBChE0.44 acs.org
Compound 35 (thiazolopyrimidine)eqBChE0.63 acs.org

Dual Enzyme Inhibition Profiles (e.g., 5-LOX/sEH)

The design of multitarget drugs has led to the development of indoline-based compounds that can simultaneously inhibit both 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). nih.govacs.org These enzymes are key players in the arachidonic acid cascade, which regulates inflammation. nih.gov A systematic investigation identified an indoline (B122111) derivative, compound 73 , as a highly promising dual inhibitor. nih.govacs.org This compound exhibited potent activity against both enzymes, with IC₅₀ values of 0.41 ± 0.01 μM for 5-LOX and 0.43 ± 0.10 μM for sEH. nih.govacs.org The discovery of such dual inhibitors presents a rational pathway for developing novel anti-inflammatory agents. nih.gov

Kinase Inhibition (e.g., GSK-3β, CDKs)

The indoline-2,3-dione scaffold is a recognized platform for the development of protein kinase inhibitors, which are crucial in cancer therapy. wipo.intmdpi.com Isatin and its derivatives are versatile heterocyclic compounds that have attracted significant attention from medicinal chemists as building blocks for kinase inhibitors. mdpi.com Patent literature describes novel classes of indoline-2-one derivatives specifically designed as protein kinase inhibitors for the treatment of hyperproliferative diseases, including various forms of cancer. wipo.int

Aminopeptidase (B13392206) N (APN) Inhibition

Aminopeptidase N (APN/CD13) is a zinc-containing ectoenzyme that plays a critical role in tumor angiogenesis, invasion, and metastasis. nih.gov Novel indoline-2,3-dione derivatives have been designed and synthesized as potent APN inhibitors. nih.gov Through docking-based virtual screening and subsequent activity assays, compound 10c was identified as a potent and selective APN inhibitor. nih.gov Further optimization led to the synthesis of compound 12a , which exhibited the best inhibitory activity against APN with an IC₅₀ of 0.074 ± 0.0026 μM. nih.gov Another derivative, LJNK , also demonstrated potent APN-inhibitory activity and showed stronger anti-angiogenesis effects than the known inhibitor bestatin. nih.gov

Cellular and Molecular Activity (excluding clinical trials)

Beyond direct enzyme inhibition, indoline-2,3-dione derivatives exert a variety of effects at the cellular and molecular level, primarily in the context of cancer research.

Several studies have highlighted the antiproliferative and cytotoxic activities of this compound class against various cancer cell lines. nih.govresearchgate.net For instance, a series of 1,5-disubstituted indolin-2,3-diones showed promising inhibition of human acute promyelocytic leukemia (HL-60) cell growth, with compound 8l exhibiting a half-maximal inhibitory concentration (IC₅₀) of 0.07 μM. nih.gov The isatin derivative LJNK was shown to suppress cancer cell growth in both short-term and long-term assays. nih.gov

The mechanisms underlying these anticancer effects are multifaceted. The derivative LJNK was found to induce apoptosis in PLC/PRF/5 liver cancer cells and inhibit angiogenesis, as demonstrated by its ability to suppress rat aortic ring microvessel growth. nih.gov In dopaminergic SH-SY5Y cells, isatin itself induces cell death in a dose- and time-dependent manner through a process that appears to be a continuum of apoptosis and necrosis. medchemexpress.com

Furthermore, fumiquinazolines, which contain an indole group, have been shown to affect cellular processes related to metastasis. mdpi.com In triple-negative breast cancer cells (MDA-MB-231), fumiquinazoline F inhibited cell migration and induced a G1 phase cell cycle arrest, along with an increase in the population of apoptotic cells. mdpi.com Research on N-Substituted Amino Acid Hydrazone-Isatin Derivatives identified compound 20 as highly active in inhibiting the proliferation and colony formation of A375 and HT-29 cancer cells. mdpi.com

Cytotoxic Activity against Specific Cancer Cell Lines (e.g., HCT-116, MCF-7, HepG2, A549)

There is no available data from scientific literature regarding the cytotoxic effects of this compound on the human colorectal carcinoma cell line (HCT-116), the human breast adenocarcinoma cell line (MCF-7), the human liver cancer cell line (HepG2), or the human lung carcinoma cell line (A549).

Modulation of Cellular Pathways (e.g., apoptosis, cell cycle analysis)

Information on the ability of this compound to modulate cellular pathways, such as inducing apoptosis (programmed cell death) or causing cell cycle arrest in cancer cells, is not available in published research.

Investigations into Other Biological Targets (e.g., antiprotozoal, antimalarial, antiglycation)

There are no scientific reports on the evaluation of this compound for its potential antiprotozoal, antimalarial, or antiglycation activities.

Structure Activity Relationship Sar Studies of Indoline 2,3 Diones

Impact of Substitution Patterns on Biological Activity

The biological activity of indoline-2,3-dione derivatives is highly dependent on the nature and position of substituents on the core heterocyclic ring system. Modifications at the nitrogen atom (N-1) and various positions on the benzene (B151609) ring (C-4, C-5, C-6, and C-7) can lead to significant changes in potency and selectivity.

While specific studies focusing exclusively on the combined effect of 6-methoxy and 7-methyl substitution are limited, the influence of individual methoxy (B1213986) and methyl groups on the indole (B1671886) nucleus is well-documented. Methoxy groups, being electron-donating, enhance the electron-rich nature of the indole unit, which can increase its reactivity and interaction with biological targets. chim.it The position of such groups is critical; for instance, in a series of acetylcholinesterase inhibitors, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was identified as a highly potent compound, highlighting the positive impact of methoxy groups at the 5 and 6 positions in a related indanone structure. nih.gov

Methyl groups, such as the one at the 7-position, can also modulate activity. The introduction of a methyl group can influence the molecule's lipophilicity and steric profile, which are crucial for fitting into enzyme active sites or crossing biological membranes. The specific placement at C-7, adjacent to the heterocyclic part of the molecule, can impact the conformation and electronic properties of the entire scaffold.

Modification at the N-1 position of the indoline-2,3-dione ring is a common strategy to alter biological activity.

N-Alkylation: The introduction of alkyl or aryl groups at the nitrogen atom can significantly impact potency. In a study of fatty acid amide hydrolase (FAAH) inhibitors, replacing a bulky aryl group at the N-1 position with a more flexible allyl group resulted in a 1500-fold increase in potency. nih.gov This suggests that the size and nature of the N-1 substituent are critical for optimal interaction with the enzyme's active site. nih.gov Iron-catalyzed N-alkylation of indolines using alcohols is an efficient method for creating these derivatives. nih.govorganic-chemistry.org

N-Mannich Bases: The synthesis of Mannich bases by introducing an aminomethyl group at the N-1 position is another key derivatization technique. researchgate.net These modifications can enhance the molecule's solubility and ability to form hydrogen bonds, potentially leading to improved biological activity. nih.gov For example, isatin-linked benzothiazole (B30560) Mannich bases have been synthesized and evaluated for their cytotoxic activities. researchgate.net The formation of these bases introduces a new pharmacophore that can engage in additional interactions with biological targets.

Halogenation of the benzene ring of the indoline-2,3-dione core is a powerful tool for modulating biological activity. Halogens can alter the electronic properties of the ring and serve as hydrogen bond acceptors, influencing ligand-receptor interactions.

In studies of α-glucosidase and α-amylase inhibitors, a chloro-substituted isatin (B1672199) derivative, when part of a larger sulfonamide hybrid, was found to be among the most potent compounds. nih.govacs.org The electron-withdrawing nature of halogens can affect the reactivity of the dione (B5365651) system. Specifically, the introduction of a chlorine atom at the C-5 position has been shown to be a favorable modification in various series of bioactive compounds. In one study, moving a chloro group on a related pyrrole (B145914) moiety did not significantly affect antitumor activity, but its presence was crucial. nih.gov In another context, the bromination of 2-CF3-indole at the 5-position was achieved easily, creating a key intermediate for further functionalization. nih.gov

The specific location of a substituent on the indoline-2,3-dione ring often has a dramatic effect on biological activity, a principle known as positional isomerism. The effect of a substituent at the C-5 position can be very different from the same substituent at the C-6 or C-7 position.

For instance, studies on a series of 5- and 6-substituted indoline-2,3-diones correlated their infrared spectral data and NMR chemical shifts with Hammett substituent constants, demonstrating that the substituent's position influences the electronic properties of the entire molecule. researchgate.net In the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), the placement of a fluoro group on a linked naphtho[2,3-d] nih.govnih.govresearchgate.nettriazole-4,9-dione scaffold was a key factor in achieving high potency. nih.gov Similarly, the reduction in inhibitory activity of certain nitro-substituted molecules is related to the position of the substituent, which can deactivate the ring and reduce interactions with an enzyme's active site. nih.gov

Correlation Between Structural Motifs and Enzyme Inhibitory Profiles

The structural features of indoline-2,3-dione derivatives are directly linked to their ability to inhibit specific enzymes. The core dione functionality, along with its substituents, allows for targeted interactions within enzyme active sites.

For example, isatin-based sulfonamides have shown promising inhibitory activity against α-glucosidase and α-amylase , enzymes involved in carbohydrate metabolism. nih.gov Molecular docking studies revealed that these compounds can bind effectively to the active sites of these enzymes. The most potent analogues in this series featured chloro-substituted isatin rings combined with a sulfonamide moiety bearing chloro and hydroxyl groups, suggesting that a combination of electron-withdrawing and hydrogen-bonding groups enhances inhibitory potential. acs.org

Indoline-2,3-diones are also effective inhibitors of carboxylesterases (CEs) , enzymes responsible for metabolizing many esterified drugs. nih.gov The inhibitory potency against CEs was found to be directly related to the hydrophobicity of the isatin derivative. Compounds with higher hydrophobicity (clogP values > 5) consistently demonstrated greater inhibitory constants in the nanomolar range. nih.gov

Furthermore, derivatives of indoline-2,3-dione have been developed as potent inhibitors of fatty acid amide hydrolase (FAAH) . nih.gov Lead optimization studies showed that modifications at both the N-1 and C-3 positions were critical. A lead compound with an allyl group at N-1 and a (1H-benzo[d]imidazol-2-yl)imino moiety at C-3 exhibited nanomolar inhibitory activity, binding competitively and reversibly to the FAAH active site. nih.gov

The table below summarizes the inhibitory activities of selected indoline-2,3-dione derivatives against various enzymes.

Derivative ClassTarget Enzyme(s)Key Structural Features for ActivityIC₅₀/Kᵢ Values
Isatin-based Sulfonamides nih.govα-glucosidase, α-amylaseChloro-substituted isatin; -OH and -Cl on sulfonamide0.90 µM (α-glucosidase), 1.10 µM (α-amylase) for best compound
Hydrophobic Isatins nih.govCarboxylesterases (CEs)High hydrophobicity (clogP > 5)Kᵢ values in the nM range
N-1 and C-3 Substituted Isatins nih.govFatty Acid Amide Hydrolase (FAAH)N-1 allyl group; C-3 imino-benzimidazoleIC₅₀ = 6.7 nM, Kᵢ = 5 nM for lead compound
Schiff Bases of Isatin nih.govMycobacterium tuberculosis DNA gyraseIsatin core; terminal benzofuran (B130515) ringIC₅₀ values from 50-157 µM

Relationship Between Molecular Hybridization and Enhanced Activity

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been successfully employed to create indoline-2,3-dione derivatives with enhanced biological activity. This approach aims to develop hybrid compounds that can interact with multiple targets or possess a synergistic effect.

A notable example is the hybridization of the indoline-2,3-dione scaffold with a sulfonamide moiety. This combination has yielded potent dual inhibitors of α-glucosidase and α-amylase, which are key targets in managing type 2 diabetes. nih.gov The isatin core and the sulfonamide portion work in concert to bind effectively within the enzyme active sites.

Another successful hybridization strategy involves linking the indoline-2,3-dione core with a rhodanine (B49660) scaffold. Many indole-based rhodanine derivatives have been investigated as antimicrobial agents. nih.gov The combination of these two heterocyclic systems into a new chemical entity has proven to be a promising strategy for developing novel antimicrobial therapies, with some compounds showing high efficacy against multi-drug resistant pathogens. nih.gov

Similarly, the incorporation of the indoline-2,3-dione skeleton with carbazone or thiazolidinone moieties has been explored to create multi-target drugs with potential anti-inflammatory, antioxidant, and antimicrobial properties. nih.gov This "privileged medicinal scaffolds" approach aims to generate more potent and biologically active compounds with potentially fewer side effects. nih.gov

Mechanistic Investigations at the Molecular Level

Identification of Key Ligand-Receptor Interactions

The interaction of indoline-2,3-dione derivatives with their biological targets is primarily governed by a combination of hydrogen bonding and hydrophobic interactions. The core isatin (B1672199) (indoline-2,3-dione) structure itself provides key hydrogen bond donors and acceptors.

Molecular docking studies on various indoline-2,3-dione derivatives have revealed the importance of the isatin moiety and its connecting side chains for strong interactions within the active sites of enzymes. chim.it For instance, in the inhibition of Mycobacterium tuberculosis DNA gyrase, the isatin core plays a crucial role in binding to the enzyme's active site. chim.it Similarly, in the case of aminopeptidase (B13392206) N (APN) inhibitors, the indoline-2,3-dione scaffold is a key feature for potent and selective inhibitory activity. nih.gov

The nature and position of substituents on the indoline (B122111) ring significantly influence these interactions. A methoxy (B1213986) group, such as the one at the 6-position of the title compound, can act as a hydrogen bond acceptor and also enhance the electron-donating properties of the aromatic ring, potentially modulating π-π stacking interactions with aromatic amino acid residues in the receptor's binding pocket. The methyl group at the 7-position can contribute to hydrophobic interactions, fitting into specific hydrophobic pockets within the target protein. Studies on methoxy-activated indoles have shown that the presence of a methoxy substituent enhances their reactivity and biological activity. chim.it

For example, research on indolyl-pyridinyl-propenones has demonstrated that the position of a methoxy group on the indole (B1671886) ring can dramatically alter biological activity, suggesting its critical role in receptor binding. nih.gov Furthermore, in the context of carboxylesterase inhibition by isatins, the hydrophobicity of the substituents is directly related to their inhibitory potency, with more hydrophobic analogs exhibiting stronger inhibition. nih.gov This suggests that the methyl group in 6-Methoxy-7-methylindoline-2,3-dione could enhance its binding affinity to certain targets.

Proposed Mechanisms of Enzyme Inhibition

Indoline-2,3-dione derivatives have been shown to inhibit a variety of enzymes through different mechanisms, most notably competitive and non-competitive inhibition.

Competitive Inhibition: Many indoline-2,3-dione-based inhibitors act in a competitive manner, binding to the active site of the enzyme and preventing the substrate from binding. This has been observed in the inhibition of fatty acid amide hydrolase (FAAH), where certain isatin derivatives occupy the active site and exhibit reversible, competitive inhibition. nih.gov Molecular docking studies of indoline-2,3-dione-based sulfonamides against α-glucosidase and α-amylase also suggest binding within the active site, indicative of competitive inhibition. ptfarm.pl

Non-competitive Inhibition: In other cases, these compounds may bind to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency without directly competing with the substrate. While less commonly reported for this specific scaffold, the diverse biological activities of isatin derivatives suggest that various modes of inhibition are possible depending on the target enzyme. rsc.org

Mechanism-Based Inhibition: Some related compounds, such as 6-acylamino-2-[(alkylsulfonyl)oxy]-1H-isoindole-1,3-diones, have been identified as mechanism-based inhibitors of human leukocyte elastase. nih.gov This type of inhibition involves the inhibitor being converted into a reactive species by the target enzyme, which then irreversibly inactivates the enzyme.

Given the structural features of this compound, it is plausible that it could act as a competitive inhibitor for enzymes with active sites that can accommodate its specific substitution pattern. The methoxy and methyl groups would play a significant role in determining its affinity and specificity for the target.

Understanding Selectivity Profiles toward Different Biological Targets

The selectivity of indoline-2,3-dione derivatives for different biological targets is a key aspect of their therapeutic potential, and it is largely dictated by the substitution pattern on the indoline ring.

Research on 3-substituted indolin-2-ones has shown that modifications at the C-3 position can lead to selective inhibition of different receptor tyrosine kinases (RTKs). researchgate.net For example, compounds with a five-membered heteroaryl ring at this position are specific for the VEGF (Flk-1) RTK, while those with bulky groups on a benzylidene substituent at C-3 show selectivity for EGF and Her-2 RTKs. researchgate.net This highlights the principle that even subtle structural changes can drastically alter the selectivity profile.

For this compound, the substituents are on the benzene (B151609) ring of the indole core. Studies on substituted 2-hydroxyisoquinoline-1,3-diones, which share some structural similarities, revealed that C-6 substituted analogs were effective inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, a previously unknown chemotype. nih.gov This suggests that substitution at the 6-position of a bicyclic heteroaromatic system can confer novel selectivity.

Furthermore, a study on 6/7-exo-methyl substituted phenyltropanes showed that the introduction of a methyl group at these positions diminished the affinity for neurotransmitter transporters, particularly the norepinephrine (B1679862) transporter (NET). nih.gov This indicates that the 7-methyl group in this compound could also play a crucial role in determining its selectivity for different receptors or enzymes. The combination of the 6-methoxy and 7-methyl groups would create a unique electronic and steric profile, likely leading to a specific selectivity profile for this compound.

Elucidation of Biological Pathways Affected by Indoline-2,3-dione Derivatives

The diverse biological activities reported for indoline-2,3-dione derivatives suggest their involvement in a multitude of biological pathways. These compounds have been reported to possess anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.gov

Anticancer Pathways: Isatin and its derivatives have been shown to induce apoptosis in cancer cells. nih.gov For example, isatin isolated from the flowers of Couroupita guianensis was found to be cytotoxic to human promyelocytic leukemia (HL60) cells through the induction of apoptosis. nih.gov The anticancer activity of some indolyl-pyridinyl-propenones is mediated through the induction of a non-apoptotic form of cell death called methuosis or by disrupting microtubules, leading to cell cycle arrest. nih.gov The specific pathway affected can be altered by the position of a methoxy group on the indole ring. nih.gov This suggests that this compound could potentially influence cell cycle progression and cell death pathways in cancer cells.

Neurological Pathways: The parent compound, isatin, is an endogenous modulator of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. rsc.org This suggests that substituted isatins could have effects on neurological pathways. Furthermore, an antagonist of glutamate (B1630785) receptors, 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), was found to regulate the expression of nicotinic cholinergic receptor subunit transcripts in a region-specific manner in the brain. nih.gov While structurally different, this finding points to the potential for dione-containing heterocyclic compounds to modulate neurotransmitter systems.

Inflammatory and Immune Pathways: The anti-inflammatory activity of some indole derivatives is well-documented. chim.it This often involves the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenases (COX).

The specific biological pathways affected by this compound would depend on its primary molecular targets. Based on the activities of related compounds, it is conceivable that it could modulate pathways involved in cell proliferation, apoptosis, neurotransmission, and inflammation.

Future Directions and Research Gaps in 6 Methoxy 7 Methylindoline 2,3 Dione Research

Exploration of Novel Synthetic Pathways for Derivatization

The synthesis of the isatin (B1672199) core is a well-established area of organic chemistry, with numerous methods available for the creation of substituted analogs. benthamdirect.combiomedres.us For instance, the oxidation of corresponding indoles is a common strategy. A reported synthesis for the closely related 6-methylindoline-2,3-dione involves the oxidation of 6-methylindole, yielding the target compound as a red solid. amazonaws.com

CompoundStarting MaterialMethodReference
6-methylindoline-2,3-dione6-methylindoleI2/TBHP mediated oxidation amazonaws.com
7-methylindoline-2,3-dione7-methylindole (B51510)I2/TBHP mediated oxidation amazonaws.com
1-methylindoline-2,3-dioneN-methyl indole (B1671886)Oxidation amazonaws.com

Future research should focus on developing and optimizing synthetic routes specifically for 6-Methoxy-7-methylindoline-2,3-dione and its derivatives. A key area of exploration would be the late-stage functionalization of the core molecule. This could involve selective reactions at the C5 position or modifications of the methoxy (B1213986) and methyl groups to generate a library of novel analogs. Such derivatization is crucial for establishing structure-activity relationships (SAR) and fine-tuning the compound's properties for specific biological targets. nih.gov

Advanced Computational Design and Screening of Analogues

Computational methods, such as molecular docking and virtual screening, are powerful tools in modern drug discovery for identifying potential drug candidates and predicting their interactions with biological targets. medjpps.commdpi.com While no specific computational studies on this compound have been published, the methodologies applied to other isatin and isoindoline-1,3-dione derivatives provide a clear roadmap.

Future work should involve the creation of a virtual library of this compound analogues. These virtual compounds can then be screened in silico against a panel of known biological targets associated with the isatin scaffold, such as kinases, caspases, and viral proteases. medjpps.comnih.gov For example, studies on other heterocyclic compounds have successfully used induced-fit docking (IFD) to explore the flexibility of protein binding sites and improve the accuracy of binding predictions. mdpi.com Applying similar computational approaches could rapidly identify promising derivatives of this compound for subsequent synthesis and biological evaluation.

Comprehensive Profiling of Specific Biological Targets

The isatin scaffold is known to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects, including anticancer, antiviral, and antimicrobial activities. researchgate.netnih.gov However, the specific proteins and pathways modulated by this compound remain uninvestigated.

A crucial future direction is the comprehensive biological profiling of this compound to identify its specific molecular targets. This can be achieved through a combination of in vitro and in silico approaches. Techniques such as affinity chromatography, and proteomics-based methods can be employed to pull down and identify binding partners from cell lysates. The overexpression of sigma-2 receptors in tumor cells, for instance, has made them a target for imaging and therapeutic agents, and derivatives of tetrahydroisoquinoline have shown high affinity for these receptors. researchgate.net Investigating the interaction of this compound with such targets could reveal novel therapeutic applications.

Development of High-Throughput Screening Assays for Compound Evaluation

High-throughput screening (HTS) is an essential component of modern drug discovery, allowing for the rapid evaluation of large numbers of compounds against specific biological targets. google.com The development of robust and miniaturized HTS assays is critical for efficiently screening libraries of this compound derivatives.

Future efforts should focus on designing and validating cell-based and biochemical assays relevant to the potential activities of this compound. For example, based on the known activities of other isatins, assays for kinase inhibition, caspase activation, or antiviral replication could be developed in 96-well or 384-well formats. sigmaaldrich.com These assays would enable the rapid identification of "hit" compounds from a library of derivatives, which could then be prioritized for further optimization and preclinical development.

Investigation of Emerging Biological Activities

While the isatin core is associated with a range of known biological activities, there is always the potential for discovering new and unexpected therapeutic applications. The unique substitution pattern of this compound—a methoxy group at position 6 and a methyl group at position 7—may confer novel pharmacological properties.

Future research should therefore include broad, unbiased screening of the compound against diverse biological systems. This could involve phenotypic screening in various cell models to identify unexpected effects on cell morphology, proliferation, or function. Furthermore, exploring its activity against emerging infectious diseases or in models of rare diseases could open up new therapeutic avenues. The identification of antimicrobial and antioxidant properties in novel spiro[indole-3,4′-pyridine] derivatives highlights the potential for discovering new activities in related heterocyclic systems. mdpi.com

Conclusion

Summary of Key Findings on 6-Methoxy-7-methylindoline-2,3-dione and its Parent Scaffold

This compound is a specific derivative of the versatile isatin (B1672199) (1H-indole-2,3-dione) scaffold. While direct and extensive research on this particular substituted isatin is limited in publicly available scientific literature, a significant amount can be inferred from the vast body of knowledge surrounding the isatin core. Isatin and its derivatives are recognized for their wide array of pharmacological activities, which provides a strong foundation for predicting the potential of this compound.

The isatin scaffold is a privileged heterocyclic motif in medicinal chemistry, known to be a precursor for numerous biologically active compounds. nih.govrsc.org The chemical versatility of isatin, particularly at the N-1, C-5, and C-7 positions, allows for the generation of diverse molecular libraries with a wide range of biological targets. mdpi.comnih.gov This inherent adaptability has led to the development of isatin-based compounds with demonstrated anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties. mdpi.comresearchgate.nethumanjournals.com

The specific substitutions on the this compound molecule—a methoxy (B1213986) group at the 6-position and a methyl group at the 7-position—are expected to modulate its electronic and steric properties. These modifications can influence the compound's binding affinity to biological targets, its metabolic stability, and its pharmacokinetic profile. While specific data for this compound remains scarce, the general structure-activity relationships of isatin derivatives suggest that substitutions on the aromatic ring can significantly impact their biological effects. nih.gov

Prospects for Further Academic Research and Development

The limited specific data on this compound highlights a clear opportunity for further academic investigation. Future research should focus on several key areas to fully elucidate the potential of this compound.

A primary focus should be on the comprehensive synthesis and characterization of this compound. Following this, a thorough investigation into its biological activities is warranted. High-throughput screening against a variety of biological targets, including kinases, proteases, and microbial enzymes, could reveal novel therapeutic applications.

Given the known neuroprotective and anticonvulsant activities of some isatin derivatives, it would be valuable to explore the effects of this compound in models of neurological disorders. researchgate.net Furthermore, considering the prevalence of isatin-based compounds as anticancer agents, evaluating its cytotoxicity against a panel of cancer cell lines is a logical next step. nih.govfrontiersin.org

Mechanistic studies will be crucial to understand how the methoxy and methyl substitutions influence the compound's mode of action. This could involve molecular docking studies to predict potential binding sites and in vitro assays to validate these predictions.

Broader Implications for Chemical Biology and Drug Discovery Research

The study of specific isatin derivatives like this compound holds broader implications for the fields of chemical biology and drug discovery. The isatin scaffold serves as an excellent example of a "privileged structure," a molecular framework that can be systematically modified to interact with a wide range of biological targets. nih.gov

Further research into this and other substituted isatins can provide deeper insights into the structure-activity relationships that govern their biological effects. This knowledge can guide the rational design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The exploration of even subtle structural modifications can lead to the discovery of novel biological activities and mechanisms of action.

Ultimately, the continued investigation of diverse chemical scaffolds like isatin is essential for expanding the chemical space available for drug discovery. It fuels the development of new chemical tools to probe biological processes and provides the starting point for the creation of next-generation therapeutics to address unmet medical needs. The potential of compounds like this compound underscores the importance of continued exploration in the vast and complex field of medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methoxy-7-methylindoline-2,3-dione, and what parameters critically influence yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation or substitution reactions under controlled conditions. For example, halogenated analogs (e.g., 5-Chloro-7-iodoindoline-2,3-dione) are synthesized using temperature-controlled steps to avoid side reactions, with yields dependent on reaction time and stoichiometric ratios of reagents . Oxalyl chloride-mediated reactions under reflux conditions (as seen in indole derivatives) can also be adapted, requiring anhydrous solvents and precise temperature modulation (0°C to reflux) to optimize intermediate formation .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substituent positions (e.g., methoxy and methyl groups). Mass spectrometry (MS) validates molecular weight and fragmentation patterns. Single-crystal X-ray diffraction (SC-XRD), as demonstrated for 6-Chloro-1H-indole-2,3-dione, provides definitive structural confirmation by resolving hydrogen-bonding networks and halogen interactions .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to address yield-purity trade-offs?

  • Methodological Answer : Systematic parameter screening (e.g., catalyst loading, solvent polarity, and reaction time) is essential. For instance, in halogenated indoline-diones, extending reaction time at lower temperatures (e.g., 0–5°C) improves selectivity for methoxy/methyl substitution while minimizing byproducts . Post-synthesis purification via column chromatography or recrystallization (e.g., dimethyl sulfoxide for SC-XRD-grade crystals) enhances purity .

Q. How should researchers resolve contradictions in spectral data interpretation for novel derivatives?

  • Methodological Answer : Combine experimental data with computational modeling. For example, density functional theory (DFT) calculations can predict NMR chemical shifts or IR vibrational modes, aligning discrepancies between observed and theoretical spectra. Cross-validate using SC-XRD to confirm substituent positions, as done for halogenated analogs .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

  • Methodological Answer : SAR studies on indoline-2,3-dione derivatives reveal that electron-withdrawing groups (e.g., halogens) enhance antibacterial activity by increasing electrophilicity, while methoxy groups improve solubility and bioavailability . Comparative assays with halogenated (e.g., 5-Chloro-7-iodoindoline-2,3-dione) and non-halogenated analogs can isolate substituent effects on target binding .

Q. What strategies are recommended for designing derivatives with enhanced pharmacokinetic or pharmacodynamic properties?

  • Methodological Answer : Use scaffold-hopping approaches to replace the methyl group with bioisosteres (e.g., trifluoromethyl) or introduce fused rings (e.g., chromeno-pyrrole moieties, as in ). Prioritize derivatives with logP values <3 (calculated via HPLC) to improve blood-brain barrier penetration, guided by pharmacokinetic modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.